Orexin-2 Receptor Antagonist Potency: 3-Hydroxy-2-pyrrolidinone Derivative vs. Lead Compounds
The 3-hydroxypyrrolidin-2-one scaffold, when optimized as compound 46, demonstrates potent and selective orexin-2 receptor antagonism with an IC50 of 3.0 nM [1]. This represents a significant improvement over earlier pyrrolidin-2-one lead compounds in the same series, which required extensive C-3 substitution fine-tuning to align in vitro potency with metabolic stability and to avoid P-glycoprotein-mediated efflux [2]. The 3-hydroxy substitution was critical for achieving oral activity and brain exposure in rats [3].
| Evidence Dimension | Orexin-2 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.0 nM (3-hydroxypyrrolidin-2-one 46) |
| Comparator Or Baseline | Advanced pyrrolidin-2-one lead compounds (unspecified potency; required further optimization) |
| Quantified Difference | 3-hydroxypyrrolidin-2-one 46 identified as the optimized, orally active candidate with low nanomolar potency |
| Conditions | In vitro orexin-2 receptor binding assay; in vivo oral administration in rats |
Why This Matters
Procurement of 3-hydroxy-2-pyrrolidinone enables access to a validated pharmacophore for CNS-penetrant orexin-2 antagonists, a class of therapeutic interest for insomnia and sleep disorders.
- [1] BindingDB. Ki Summary for BDBM50074053 (3-hydroxypyrrolidin-2-one 46). IC50 = 3.0 nM. Target: Orexin receptor type 2. View Source
- [2] Sifferlen T, Boller A, Chardonneau A, Cottreel E, Gatfield J, Treiber A, et al. Substituted pyrrolidin-2-ones: Centrally acting orexin receptor antagonists promoting sleep. Part 2. Bioorg Med Chem Lett. 2015;25(9):1884-1891. View Source
- [3] Sifferlen T, Boller A, Chardonneau A, Cottreel E, Gatfield J, Treiber A, et al. Discovery of substituted lactams as novel dual orexin receptor antagonists. Part 1. Bioorg Med Chem Lett. 2014;24(4):1201-1208. View Source
